molecular formula C5H3IO3 B2908645 2-Iodofuran-3-carboxylic acid CAS No. 152941-57-6

2-Iodofuran-3-carboxylic acid

Cat. No.: B2908645
CAS No.: 152941-57-6
M. Wt: 237.98
InChI Key: JNHIXEHYXXAQJP-UHFFFAOYSA-N
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Description

2-Iodofuran-3-carboxylic acid is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of an iodine atom at the second position and a carboxylic acid group at the third position of the furan ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Iodofuran-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be utilized in the synthesis of novel materials with unique properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways

Mechanism of Action

Mode of Action

Furan derivatives are known for their diverse biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The iodine atom in the compound could potentially enhance its reactivity, but the specific interactions with its targets remain to be elucidated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds . . Factors such as temperature, pH, and the presence of other molecules could potentially affect its action.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodofuran-3-carboxylic acid can be achieved through various methods. One common approach involves the iodination of furan-3-carboxylic acid. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar iodination techniques but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Iodofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Various substituted furan derivatives.

    Coupling Products: Biaryl compounds or other complex structures.

    Oxidation and Reduction Products: Carboxylates or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodofuran-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific transformations that are not possible with other halogenated furan derivatives. Its ability to participate in coupling reactions and serve as a versatile intermediate in organic synthesis makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-iodofuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHIXEHYXXAQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of furan-3-carboxylic acid (5 g, 44.6 mmol) in anhydrous tetrahydrofuran (200 ml) under a nitrogen atmosphere at −78° C. was added BuLi (44.6 ml, 112 mmol) dropwise. After stirring for 0.5 h, cooling was switched off and the mixture allowed to warm to room temperature. During warming, iodine (12.5 g, 49.1 mmol) as a solution in anhydrous tetrahydrofuran (30 ml) and added dropwise to the stirring mixture. Water was added (100 ml) and the organic solvents were removed in vacuo. The aqueous solution was acidified to ca pH 1 using 2M hydrochloric acid (aq) solution (ca 10-20 ml). The precipitated solid was collected by filtration and dried under vacuum and flowing nitrogen for 16 h to afford the title compound (6.21 g, 59%) that was used in the next step without further purification. LCMS RT=0.78 min, M−H−=236.8.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
44.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

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